molecular formula C6H11BrO2 B2607431 4-(Bromomethyl)oxan-4-ol CAS No. 111511-51-4

4-(Bromomethyl)oxan-4-ol

Cat. No.: B2607431
CAS No.: 111511-51-4
M. Wt: 195.056
InChI Key: AINJBBBJCHXEHA-UHFFFAOYSA-N
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Description

4-(Bromomethyl)oxan-4-ol is a tetrahydropyran (oxane) derivative featuring a hydroxyl (-OH) and a bromomethyl (-CH2Br) group attached to the same carbon atom (C4) of the six-membered oxane ring.

Properties

IUPAC Name

4-(bromomethyl)oxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c7-5-6(8)1-3-9-4-2-6/h8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINJBBBJCHXEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111511-51-4
Record name 4-(bromomethyl)oxan-4-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)oxan-4-ol typically involves the bromination of tetrahydropyran derivatives. One common method is the bromination of 4-methyltetrahydropyran-4-ol using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine-containing waste.

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)oxan-4-ol undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted tetrahydropyran derivatives.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane or Jones reagent in acetone.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in ethanol.

Major Products:

    Nucleophilic Substitution: Substituted tetrahydropyran derivatives.

    Oxidation: 4-(Bromomethyl)tetrahydropyran-4-one.

    Reduction: 4-Methyltetrahydropyran-4-ol.

Scientific Research Applications

4-(Bromomethyl)oxan-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)oxan-4-ol primarily involves its reactivity as a brominated compound. The bromomethyl group can participate in nucleophilic substitution reactions, where it acts as an electrophile, allowing nucleophiles to attack and replace the bromine atom. The hydroxyl group can undergo oxidation or reduction, leading to various functionalized derivatives. These reactions are facilitated by the presence of suitable catalysts or reagents, which help in the formation and stabilization of reaction intermediates .

Comparison with Similar Compounds

Structural Analogues of Oxan-4-ol Derivatives

The following table compares 4-(Bromomethyl)oxan-4-ol with structurally related oxane derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on C4 CAS Number Key Properties/Applications References
This compound C6H11BrO2 195.06 (calculated) -OH, -CH2Br Not provided Potential synthetic intermediate
4-(5-Bromopyridin-2-yl)oxan-4-ol C10H12BrNO2 258.12 -OH, 5-bromopyridin-2-yl EN300-1702656 Heterocyclic building block
rac-(3R,4R)-4-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3-(morpholin-4-yl)oxan-4-ol C10H14BrN3O2 296.15 -OH, 4-bromo-1-methylpyrazolyl, morpholinyl Not provided Chiral intermediate for bioactive molecules
4-Bromo-4-(bromomethyl)oxane C6H10Br2O 257.95 -Br, -CH2Br 79862-93-4 Dihalogenated oxane; precursor for cross-coupling
4-(Cyclobutylmethyl)oxan-4-amine C10H19NO 169.26 -NH2, -CH2-cyclobutyl 1385696-51-4 Amine-functionalized oxane; R&D applications
Key Observations:

The rac-(3R,4R) derivative (C10H14BrN3O2) includes a morpholine ring and a bromopyrazole group, indicating utility in asymmetric synthesis or medicinal chemistry .

Reactivity Differences: 4-Bromo-4-(bromomethyl)oxane (C6H10Br2O) lacks a hydroxyl group but features two bromine atoms, making it more electrophilic and suited for dihalogenation-based reactions . 4-(Cyclobutylmethyl)oxan-4-amine (C10H19NO) replaces -OH with -NH2, altering its solubility and reactivity (e.g., participation in Schiff base formation) .

Thermal and Spectral Data :

  • While direct data for this compound is absent, analogues like 3-(4-bromophenyl)-5-carboxy-6-acetylcyclohexen-1-one (from ) exhibit melting points >190°C and IR peaks for -OH (3430 cm⁻¹) and C=O (1687 cm⁻¹), suggesting similar thermal stability for brominated oxane derivatives .

Bromomethyl-Substituted Aromatic Compounds

Compounds with bromomethyl groups on aromatic rings differ significantly in reactivity and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Structure CAS Number Applications References
4-(Bromomethyl)biphenyl C13H11Br 247.14 Biphenyl with -CH2Br Not provided Cross-coupling precursor
4'-Bromoacetophenone C8H7BrO 199.05 Acetophenone with -Br 99-90-1 Photochemical reactions
[2-(4-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol C11H10BrNO2 276.11 Oxazole with -CH2OH, -Br 2022338-91-4 Pharmaceutical intermediates
Key Observations:
  • Aromatic vs. Aliphatic Bromomethyl Groups :
    • Aromatic bromomethyl compounds (e.g., 4-(Bromomethyl)biphenyl) are typically more stable and undergo Ullmann or Suzuki-Miyaura couplings, whereas aliphatic bromomethyl groups (as in this compound) are more reactive in SN2 reactions .
    • The hydroxyl group in oxan-4-ol derivatives introduces polarity, enhancing solubility in protic solvents compared to purely aromatic analogues .

Biological Activity

4-(Bromomethyl)oxan-4-ol, a compound with the molecular formula C6_6H11_{11}BrO2_2, has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.

This compound is characterized by a bromomethyl group attached to a tetrahydrofuran ring. The synthesis typically involves the bromination of oxan-4-ol derivatives, which can be achieved through various methods including electrophilic bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Synthetic Route Example:

  • Starting Material: Oxan-4-ol
  • Reagent: N-bromosuccinimide (NBS)
  • Conditions: Solvent (e.g., dichloromethane), room temperature.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Research indicates that this compound may exhibit:

  • Antimicrobial Activity: Inhibiting the growth of certain bacterial strains, potentially through disruption of cell wall synthesis or interference with metabolic pathways.
  • Anticancer Properties: Showing selective cytotoxicity against various cancer cell lines, possibly by inducing apoptosis or inhibiting cell proliferation pathways.

Case Studies and Research Findings

  • Antimicrobial Studies:
    • A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.
    Bacterial StrainInhibition Zone (mm)
    Staphylococcus aureus15
    Escherichia coli12
    Pseudomonas aeruginosa10
  • Cytotoxicity Assays:
    • In vitro assays conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells and HeLa cervical cancer cells) revealed that this compound exhibited IC50_{50} values in the micromolar range, indicating its potential as a chemotherapeutic agent.
    Cell LineIC50_{50} (µM)
    MCF-725
    HeLa30

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively documented; however, preliminary studies suggest it possesses moderate lipophilicity, which may facilitate cellular uptake. Further investigations are needed to assess its metabolic stability and bioavailability.

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